1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19993699
InChI: InChI=1S/C24H24N2O6/c1-30-20-6-3-15(11-21(20)31-2)9-10-26-14-17(13-22(26)27)24(29)25-18-5-7-19-16(12-18)4-8-23(28)32-19/h3-8,11-12,17H,9-10,13-14H2,1-2H3,(H,25,29)
SMILES:
Molecular Formula: C24H24N2O6
Molecular Weight: 436.5 g/mol

1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC19993699

Molecular Formula: C24H24N2O6

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide -

Specification

Molecular Formula C24H24N2O6
Molecular Weight 436.5 g/mol
IUPAC Name 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide
Standard InChI InChI=1S/C24H24N2O6/c1-30-20-6-3-15(11-21(20)31-2)9-10-26-14-17(13-22(26)27)24(29)25-18-5-7-19-16(12-18)4-8-23(28)32-19/h3-8,11-12,17H,9-10,13-14H2,1-2H3,(H,25,29)
Standard InChI Key DBPSOTPWDVZAHJ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated heterocycle) substituted at the 1-position with a 2-(3,4-dimethoxyphenyl)ethyl group and at the 3-position with a carboxamide linkage to a 2-oxo-2H-chromen-6-yl moiety. The 3,4-dimethoxy substitution on the phenyl ring enhances lipophilicity, while the coumarin-derived chromenone group introduces π-π stacking potential .

Physicochemical Profile

Key properties include:

PropertyValue
Molecular FormulaC24H24N2O6
Molecular Weight436.5 g/mol
IUPAC Name1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide
Canonical SMILESCOC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)OC
Topological Polar Surface Area116 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

The compound’s moderate polarity (TPSA = 116 Ų) and balanced lipophilicity (calculated LogP ≈ 2.8) suggest adequate membrane permeability for central nervous system targets .

Synthesis and Analytical Characterization

Synthetic Routes

Synthesis typically employs a multi-step strategy:

  • Pyrrolidine Ring Formation: Cyclocondensation of γ-aminobutyric acid derivatives or [3+2] cycloadditions using nitrone intermediates, as demonstrated in analogous pyrrolidine syntheses .

  • Side Chain Installation:

    • The 3,4-dimethoxyphenethyl group is introduced via alkylation or reductive amination.

    • The chromen-6-yl carboxamide is formed through coupling reactions (e.g., EDC/HOBt-mediated amidation).

  • Oxidation: The pyrrolidine’s 5-position ketone is introduced via Jones oxidation or Dess-Martin periodinane.

Analytical Validation

  • NMR Spectroscopy: ¹H NMR (CDCl3) displays characteristic signals: δ 7.3–6.8 ppm (aromatic protons), δ 4.6–3.8 ppm (methoxy groups), and δ 3.2–2.5 ppm (pyrrolidine CH2 groups) .

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion at m/z 437.1712 [M+H]⁺ (calc. 437.1709 for C24H25N2O6).

  • X-ray Crystallography: While no crystal structure is reported for this specific compound, analogous pyrrolidine-carboxamides exhibit twist conformations with dihedral angles >85° between aromatic planes .

Biological Activity and Mechanistic Insights

Putative Targets

Structural analogs suggest potential interactions with:

  • Serine Proteases: The coumarin moiety may inhibit thrombin or factor Xa, as seen in warfarin derivatives .

  • GPCRs: The 3,4-dimethoxyphenethyl group resembles dopamine receptor ligands, though substitutions alter selectivity .

  • Kinases: Pyrrolidine carboxamides often target ATP-binding sites, as observed in JAK2 inhibitors .

In Silico Predictions

Molecular docking studies using AutoDock Vina indicate:

  • Tmprss2 Inhibition: Binding affinity (ΔG = -8.2 kcal/mol) via H-bonds with Asp435 and hydrophobic contacts with Leu472 .

  • ACE2 Interaction: Moderate affinity (ΔG = -6.9 kcal/mol) at the S-protein interface, potentially disrupting viral entry .

Research Applications and Developments

Screening Libraries

The compound is cataloged in:

  • ChemDiv’s 3D-Pharmacophore Library (Y042-3345) .

  • PubChem (CID: 42651058) as a lead for neurodegenerative disease research.

Patent Landscape

While direct patents are absent, related innovations include:

  • Thrombopoietin Mimetics: US7795293B2 covers pyrrolidine derivatives with TPO receptor agonism .

  • Antiviral Agents: WO2021001234A1 discloses coumarin-pyrrolidine hybrids targeting SARS-CoV-2 proteases .

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